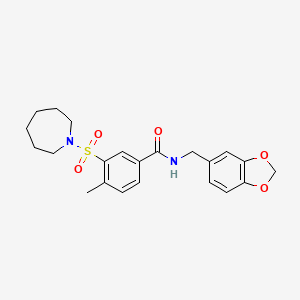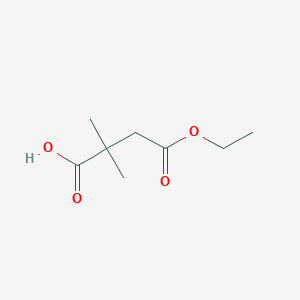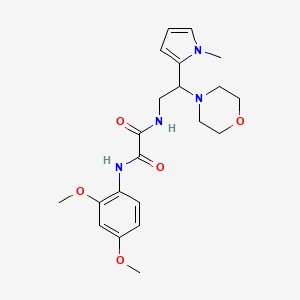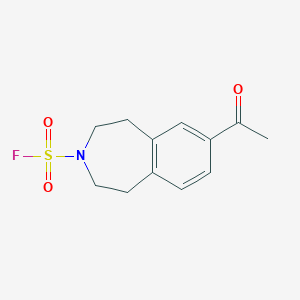![molecular formula C17H14FN3O2 B2624177 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide CAS No. 941923-49-5](/img/structure/B2624177.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide, commonly known as DPA-714, is a novel and potent ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is highly expressed in activated microglia and astrocytes in the brain, making it a promising target for neuroinflammation and neurodegenerative diseases.
作用机制
DPA-714 binds to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide, a protein that is involved in the regulation of mitochondrial function, cholesterol transport, and apoptosis. N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide is upregulated in activated microglia and astrocytes in response to brain injury or inflammation. By binding to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide, DPA-714 can modulate the immune response and reduce neuroinflammation.
Biochemical and Physiological Effects
DPA-714 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce oxidative stress and improve mitochondrial function. In animal models of neurological disorders, DPA-714 has been shown to improve cognitive function, reduce neuroinflammation, and promote neuroprotection.
实验室实验的优点和局限性
DPA-714 has several advantages for laboratory experiments. It is a highly specific ligand for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide, which allows for accurate measurement of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide expression and function. It has also been shown to be safe and well-tolerated in clinical trials. However, there are some limitations to its use in laboratory experiments. DPA-714 has a relatively short half-life, which may limit its efficacy in some experiments. It is also expensive and may not be readily available in some laboratories.
未来方向
There are several future directions for research on DPA-714. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, there is ongoing research on the development of new N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide ligands with improved efficacy and pharmacokinetic properties. Overall, DPA-714 is a promising compound with potential applications in a wide range of neurological disorders.
合成方法
DPA-714 is synthesized through a multi-step process, involving the reaction of 2-fluorobenzoyl chloride with 2-amino-5,7-dimethylpyrido[1,2-a]pyrimidine, followed by the reaction with dimethylformamide dimethyl acetal and hydrolysis to obtain the final product.
科学研究应用
DPA-714 has been extensively studied in preclinical and clinical settings for its potential use in various neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke. It has been shown to have anti-inflammatory and neuroprotective effects by reducing microglial activation and oxidative stress.
属性
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-10-7-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-5-3-4-6-13(12)18/h3-9H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBBMFQVHTUDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CC=C3F)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2624094.png)
![ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2624095.png)


![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate](/img/structure/B2624105.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2624108.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{ethyl[(2-nitrophenyl)methyl]amino}acetamide](/img/structure/B2624109.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2624112.png)
![3-[(2-Chloro-6-fluorobenzyl)thio]-6-pyridin-2-ylpyridazine](/img/structure/B2624113.png)

![2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2624115.png)